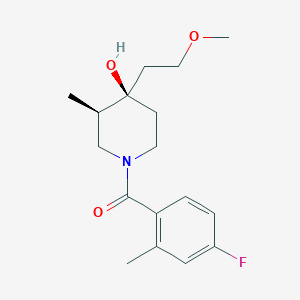

![molecular formula C21H30N2O2 B5526069 N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)

N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide is a compound that falls within the realm of organic chemistry, specifically in the study of pyrrolidine derivatives, which are known for their wide range of applications in medicinal chemistry and drug discovery. Pyrrolidine and its derivatives are valued for their versatility in synthetic strategies, contributing to the development of compounds with potential biological activities.

Synthesis Analysis

The synthesis of complex organic compounds often employs strategies that involve the use of readily available building blocks, such as propargylic alcohols, to construct polycyclic systems including heterocycles like pyridines and quinolines, which are structurally related to the pyrrolidine ring system. Propargylic alcohols provide diverse possibilities for novel synthetic strategies, leveraging their distinct reactivities for the efficient generation of cyclic systems (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

The molecular structure of compounds like N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide can be analyzed through the lens of pyrrolidine derivatives, which are known for their significant role in the stereochemistry of molecules, affecting their biological profile. The pyrrolidine ring, being a saturated scaffold with sp^3-hybridization, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space (Li Petri et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives and related compounds is characterized by their interactions with nucleophiles. Studies on reactions with C- and N-nucleophiles highlight the versatility of these compounds in forming a wide range of acyclic, cyclic, and heterocyclic compounds, demonstrating the reactive nature of the pyrrolidine ring and its derivatives in facilitating diverse chemical transformations (Kamneva, Anis’kova, & Egorova, 2018).

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship Studies

- A study by Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with various substitutions, and their evaluation as opioid kappa agonists. This research provides insight into how changes in the structure of compounds similar to N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide can influence biological activity, a key consideration in the development of therapeutic agents (Barlow et al., 1991).

Antioxidant Activity

- Nguyen et al. (2022) conducted a study on the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, a structure related to the pyrrolidine ring in N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide, and evaluated their antioxidant activities. This research highlights the potential of pyrrolidine derivatives in acting as radical scavengers, which could be applicable in designing compounds for oxidative stress-related conditions (Nguyen et al., 2022).

Photochemical Synthesis

- The work by Jiang et al. (2013) on the photochemical formation of N-arylacetyl lactams from N-phenylglyoxylic acid derivatives provides a methodological insight that could be applied to the synthesis of compounds like N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide, particularly in the context of creating lactam structures, which are prevalent in various bioactive compounds (Jiang et al., 2013).

Chemical Reactivity and Biological Evaluation

- Farouk et al. (2021) explored the acetylation of a N-pyrimidinylacetamide derivative and its subsequent chemical reactivity, leading to the synthesis of various heterocyclic compounds. This study underscores the versatility of acetamide derivatives in chemical syntheses, potentially applicable to the acetamide portion of N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide (Farouk et al., 2021).

Antimicrobial Agents

- Darwish et al. (2014) aimed to synthesize new heterocyclic compounds with a sulfamoyl moiety for antimicrobial applications. The research into diverse heterocyclic structures and their bioactivities can provide a framework for understanding how compounds like N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide might be tailored for antimicrobial uses (Darwish et al., 2014).

Eigenschaften

IUPAC Name |

N-[(3S,4R)-1-(1-phenylcyclopentanecarbonyl)-4-propylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O2/c1-3-9-17-14-23(15-19(17)22-16(2)24)20(25)21(12-7-8-13-21)18-10-5-4-6-11-18/h4-6,10-11,17,19H,3,7-9,12-15H2,1-2H3,(H,22,24)/t17-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXWLOKUMADARL-IEBWSBKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)C)C(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

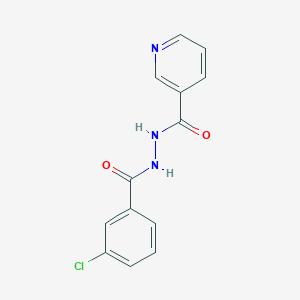

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)